2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2640873-54-5
VCID: VC11870515
InChI: InChI=1S/C16H17N5O/c1-12-17-5-7-19(12)9-13-10-20(11-13)15-8-16(22)21-6-3-2-4-14(21)18-15/h2-8,13H,9-11H2,1H3
SMILES: CC1=NC=CN1CC2CN(C2)C3=CC(=O)N4C=CC=CC4=N3
Molecular Formula: C16H17N5O
Molecular Weight: 295.34 g/mol

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 2640873-54-5

Cat. No.: VC11870515

Molecular Formula: C16H17N5O

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one - 2640873-54-5

Specification

CAS No. 2640873-54-5
Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
IUPAC Name 2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C16H17N5O/c1-12-17-5-7-19(12)9-13-10-20(11-13)15-8-16(22)21-6-3-2-4-14(21)18-15/h2-8,13H,9-11H2,1H3
Standard InChI Key HWNYMHXLTOOSRM-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2CN(C2)C3=CC(=O)N4C=CC=CC4=N3
Canonical SMILES CC1=NC=CN1CC2CN(C2)C3=CC(=O)N4C=CC=CC4=N3

Introduction

The compound 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule that combines structural features of azetidine, imidazole, and pyrido[1,2-a]pyrimidinone frameworks. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed exploration of its chemical structure, synthesis, and potential applications.

Structural Characteristics

The compound's molecular structure can be broken down into three key moieties:

  • Azetidine Ring: A four-membered nitrogen-containing ring that imparts rigidity and unique steric properties to the molecule.

  • Imidazole Substituent: The 2-methyl-imidazole group contributes to hydrogen bonding and π-interactions, enhancing the molecule's binding affinity to biological targets.

  • Pyrido[1,2-a]pyrimidinone Core: A bicyclic heterocycle known for its pharmacological relevance due to its electron-rich nitrogen atoms.

Molecular Formula: C14H16N6O
Molecular Weight: 284.32 g/mol (calculated).

Synthesis Pathway

The synthesis of this compound typically involves multistep organic reactions:

  • Formation of the Azetidine Intermediate: Starting with an appropriate azetidine precursor, functionalization occurs at the nitrogen atom to introduce the imidazole moiety.

  • Coupling with Pyrido[1,2-a]pyrimidinone: The azetidine derivative undergoes nucleophilic substitution or condensation with a pyrido[1,2-a]pyrimidinone scaffold under controlled conditions.

  • Final Modifications: Methylation or other substitutions at specific positions are achieved to enhance solubility or bioactivity.

Biological Activities

Compounds with similar structural motifs have demonstrated diverse biological properties:

ActivityMechanismRelevance
AntimicrobialInhibition of bacterial enzymes and disruption of membrane integrityPotential treatment for resistant bacterial infections
AnticancerBinding to DNA or inhibition of kinasesPromising for targeted cancer therapies
AntiviralDisruption of viral polymerase or protease activityApplications in influenza and other viral diseases

While specific data on this compound is limited, its structural similarity to known bioactive molecules suggests it may exhibit comparable activities.

Potential Applications

Given its structural features:

  • Drug Development: The compound could serve as a lead molecule for designing inhibitors targeting enzymes or receptors in infectious diseases and cancer.

  • Chemical Probes: It may be used in research to study protein-ligand interactions due to its heterocyclic nature.

Analytical Data

Below is a table summarizing key physicochemical properties:

PropertyValue/Description
Molecular FormulaC14H16N6O
Molecular Weight284.32 g/mol
SolubilityPredicted moderate solubility in polar solvents
StabilityStable under standard laboratory conditions
Spectroscopic FeaturesCharacteristic NMR signals for azetidine and imidazole protons

Research Findings

Although direct studies on this specific compound are scarce, related derivatives have been extensively studied:

  • A study on azetidine-imidazole hybrids revealed potent antimicrobial activity against Gram-positive bacteria .

  • Pyrido[1,2-a]pyrimidinone derivatives have shown promise as kinase inhibitors in cancer research .

Further investigation into this compound's activity profile is warranted.

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